Product packaging for Isorhamnetin 3-sophoroside-7-rhamnoside(Cat. No.:CAS No. 41328-75-0)

Isorhamnetin 3-sophoroside-7-rhamnoside

Cat. No.: B591377
CAS No.: 41328-75-0
M. Wt: 786.689
InChI Key: FJQKXKNZQQBTDD-IOCIRFPBSA-N
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Description

Contextualization of Flavonoids as Secondary Metabolites

Flavonoids are a class of low molecular weight, polyphenolic compounds that function as secondary metabolites in plants. nih.gov Unlike primary metabolites, which are essential for fundamental processes like growth and reproduction, secondary metabolites are synthesized for specialized functions that aid in the plant's survival and interaction with its environment. nih.govyoutube.com These compounds are not produced in large quantities and are often involved in regulatory pathways. nih.gov

Synthesized through the phenylpropanoid pathway, flavonoids are responsible for a variety of characteristics in plants. nih.govfsrj.org They contribute to the vibrant colors, as well as the taste and fragrance of flowers, fruits, and seeds. nih.govnih.gov Beyond aesthetics, flavonoids play crucial physiological roles. They act as UV filters, protecting the plant from radiation damage, and serve as signaling molecules. fsrj.orgnih.gov Furthermore, they are integral to the plant's defense mechanisms, offering protection against pathogens, herbivores, and various biotic and abiotic stresses. nih.govnih.gov

Significance of Flavonol Glycosides in Phytochemical Research

In nature, flavonoids are most commonly found as glycosides, meaning they are attached to one or more sugar molecules. nih.govmdpi.com This glycosylation, which can occur at different positions on the flavonoid backbone, significantly enhances the compound's solubility, stability, and bioavailability. nih.gov Flavonol glycosides, a major subgroup of flavonoids, are a structurally diverse and biologically important class of secondary metabolites that are a primary focus of phytochemical research. mdpi.com

The study of flavonol glycosides is crucial for understanding plant biochemistry and for identifying novel bioactive compounds. mdpi.comslideshare.net The type of sugar, the linkage point, and the number of sugar units all contribute to the final compound's specific properties. nih.govencyclopedia.pub Researchers in phytochemistry utilize advanced analytical techniques, such as Ultra-Performance Liquid Chromatography with Diode-Array Detection and Quadrupole Time-of-Flight Mass Spectrometry (UPLC-DAD-QTOF/MS), to isolate and characterize these complex molecules from various plant sources. nih.gov This detailed analysis allows for the investigation of the structure-activity relationships that govern the biological effects of these compounds.

Position of Isorhamnetin (B1672294) and Its Glycosides in Natural Product Science

Isorhamnetin is a specific type of flavonol, structurally defined as a 3'-O-methylated derivative of quercetin (B1663063). mdpi.com It belongs to the flavonoid family, characterized by a C15 skeleton with two aromatic rings connected by a heterocyclic pyran ring. mdpi.com Isorhamnetin and its various glycosidic forms are prominent subjects in natural product science due to their widespread occurrence and diverse biological activities. encyclopedia.pubnih.gov

These compounds are extracted from a range of plant-based foods and medicinal plants, including sea buckthorn (Hippophae rhamnoides), Ginkgo biloba, and prickly pear (Opuntia ficus-indica). encyclopedia.pubnih.gov Isorhamnetin glycosides are classified based on the number of attached sugar groups as mono-, di-, tri-, or tetra-glycosides, with substitutions most commonly occurring at the C-3 and C-7 positions. encyclopedia.pub The specific glycosylation pattern is a key determinant of the molecule's biological function, leading to a vast library of natural compounds with specialized properties that are of significant interest to researchers. researchgate.net For instance, different isorhamnetin glycosides have been noted to possess varying biological activities based on their sugar attachments. researchgate.net

Rationale for Comprehensive Research on Isorhamnetin 3-sophoroside-7-rhamnoside

This compound stands out as a major flavonol glycoside identified in plant species such as sea buckthorn (Hippophaë rhamnoides) and Elaeagnus multiflora. medchemexpress.combiocrick.com It is a complex triglycoside, featuring a sophorose unit (two glucose molecules) at the 3-position and a rhamnose unit at the 7-position of the isorhamnetin aglycone.

The rationale for its comprehensive study stems from its specific and notable biological activities that distinguish it from other related compounds. For example, research has highlighted its algicidal activity against certain harmful microalgae. medchemexpress.com The unique structural arrangement of its sugar moieties suggests it may possess distinct physicochemical and biological properties worthy of in-depth investigation. A thorough examination of this compound is therefore warranted to fully characterize its chemical profile and understand its molecular mechanisms, contributing valuable knowledge to the field of natural product chemistry.

Data Tables

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
CAS Number 41328-75-0 nih.govsinophytochem.com
Molecular Formula C₃₄H₄₂O₂₁ nih.govsinophytochem.com
Molecular Weight 786.7 g/mol nih.govsinophytochem.com
IUPAC Name 3-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-7-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxychromen-4-one nih.gov
Solubility Soluble in DMSO, Acetone, Ethyl Acetate biocrick.com

Table 2: Natural Sources of this compound

Plant SpeciesFamilyCommon NameReference
Hippophaë rhamnoidesElaeagnaceaeSea Buckthorn medchemexpress.complantchemmed.com
Elaeagnus multifloraElaeagnaceaeCherry Silverberry biocrick.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C34H42O21 B591377 Isorhamnetin 3-sophoroside-7-rhamnoside CAS No. 41328-75-0

Properties

IUPAC Name

3-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-7-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxychromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H42O21/c1-10-20(39)24(43)27(46)32(49-10)50-12-6-14(38)19-16(7-12)51-29(11-3-4-13(37)15(5-11)48-2)30(23(19)42)54-34-31(26(45)22(41)18(9-36)53-34)55-33-28(47)25(44)21(40)17(8-35)52-33/h3-7,10,17-18,20-22,24-28,31-41,43-47H,8-9H2,1-2H3/t10-,17+,18+,20-,21+,22+,24+,25-,26-,27+,28+,31+,32-,33-,34-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJQKXKNZQQBTDD-IOCIRFPBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2=CC(=C3C(=C2)OC(=C(C3=O)OC4C(C(C(C(O4)CO)O)O)OC5C(C(C(C(O5)CO)O)O)O)C6=CC(=C(C=C6)O)OC)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=CC(=C3C(=C2)OC(=C(C3=O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)C6=CC(=C(C=C6)O)OC)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H42O21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

786.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Occurrence and Natural Distribution of Isorhamnetin 3 Sophoroside 7 Rhamnoside

Plant Families and Species as Sources

This flavonol glycoside is not ubiquitous in the plant kingdom but has been notably isolated from specific families and species.

Elaeagnus multiflora, commonly known as the cherry silverberry or gumi, is another plant from the Elaeagnaceae family where Isorhamnetin (B1672294) 3-sophoroside-7-rhamnoside has been identified. medchemexpress.com Its presence in this species further highlights the chemotaxonomic significance of this compound within the Elaeagnaceae family. chemfaces.com

While a wide range of isorhamnetin glycosides are characteristic of the Opuntia genus, particularly the prickly pear cactus (Opuntia ficus-indica), the specific presence of Isorhamnetin 3-sophoroside-7-rhamnoside is less definitively documented in major studies focusing on this genus. encyclopedia.pubnih.govresearchgate.net Research on Opuntia ficus-indica extensively reports other isorhamnetin derivatives, such as isorhamnetin-3-O-robinobioside and various glucosyl-rhamnoside forms, as the most abundant flavonoids in the flowers and cladodes. nih.govsci-hub.se

Beyond the Elaeagnaceae family, related isorhamnetin glycosides have been found in other plants. In Calendula officinalis (marigold), a diverse array of isorhamnetin glycosides has been identified, including typhaneoside and narcissin, though this compound itself is not specified as a major component in the cited studies. mdpi.comnih.gov The flavonoid profile of Calendula is rich in various quercetin (B1663063) and isorhamnetin derivatives, with the specific glycosidic linkages varying. nih.gov Information regarding the presence of this specific compound in Cassia italica from the available search results is limited.

Quantitative and Qualitative Distribution in Plant Tissues

The concentration of this compound varies significantly between different parts of the plant.

In Hippophae rhamnoides, the berries are a primary location for this compound. medchemexpress.commdpi.com One study using HPLC-DAD-ESI-MS/MS analysis identified this compound as a major flavonoid glycoside in sea buckthorn, accounting for 3.7% of the major flavonoid glycosides detected. researchgate.netmdpi.com The content of this and other flavonol glycosides can change during the harvesting period. medchemexpress.com

In Opuntia ficus-indica, while other isorhamnetin glycosides are prevalent, detailed quantitative data for this compound is not prominent. Studies on the flowers have shown that isorhamnetin 3-O-robinobioside can be the major component, with the total flavonoid content reaching 81.75 mg per 1 gram of fresh plant material. sci-hub.se Research on the cladodes (pads) has focused on other derivatives like isorhamnetin-glucosyl-rhamnosyl-rhamnoside. nih.gov

Distribution of Isorhamnetin Glycosides in Plant Sources

Plant SpeciesPlant PartKey Isorhamnetin Glycosides IdentifiedReference
Hippophae rhamnoidesBerriesThis compound, Narcissin medchemexpress.comresearchgate.netmdpi.com
Opuntia ficus-indicaFlowersIsorhamnetin 3-O-robinobioside, Isorhamnetin 3-O-galactoside sci-hub.se
Opuntia ficus-indicaCladodesIsorhamnetin-glucosyl-rhamnosyl-rhamnoside (IGRR) nih.gov
Calendula officinalisFlorets/FlowersTyphaneoside, Narcissin, Isorhamnetin-3-O-glucoside mdpi.comnih.gov

Influence of Environmental Factors and Cultivation on Compound Accumulation

The accumulation of flavonol glycosides, including this compound, is influenced by various external factors.

For Hippophae rhamnoides, research has shown that the levels of these compounds can differ between wild and cultivated berries and are subject to changes during the harvesting period. medchemexpress.com This suggests that both genetic factors (subspecies and cultivar differences) and environmental or developmental factors play a role in the final concentration of the compound in the fruit. medchemexpress.com

In Opuntia ficus-indica, the composition and concentration of isorhamnetin glycosides are considered chemotaxonomic characteristics, implying a strong genetic basis. nih.gov However, like most secondary metabolites in plants, their production can be influenced by environmental stresses such as sun exposure, water availability, and temperature, although specific studies detailing these effects on this compound are not prevalent in the provided results.

Advanced Methodologies for Isolation and Purification in Research Settings

Chromatographic Separation Techniques

Chromatography is the cornerstone for the purification of flavonoid glycosides like Isorhamnetin (B1672294) 3-sophoroside-7-rhamnoside. The selection of a specific technique or a combination thereof depends on the initial concentration of the target compound, the complexity of the extract, and the desired final purity and yield.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a fundamental tool for both the analysis and purification of Isorhamnetin 3-sophoroside-7-rhamnoside. mdpi.com Due to its high resolution and sensitivity, it is frequently used as the final polishing step in a purification workflow to obtain the compound in high purity (>98%). nih.govchem-norm.com Reversed-phase HPLC, utilizing a C18 column, is the most common modality for separating flavonoid glycosides. mdpi.com The mobile phase typically consists of a gradient system of acidified water (using formic or acetic acid) and an organic solvent like methanol (B129727) or acetonitrile. mdpi.comrsc.org The acidic modifier helps to sharpen peaks and improve the separation of acidic compounds like flavonoid glycosides. nih.govresearchgate.net Detection is commonly performed using a Diode Array Detector (DAD) or coupled with mass spectrometry (MS) for simultaneous quantification and structural confirmation. mdpi.com

Table 1: Representative HPLC Conditions for Flavonoid Glycoside Separation
ParameterConditionReference
Column Reversed-phase C18 (e.g., 4.6 x 250 mm, 5 µm) mdpi.comrsc.org
Mobile Phase Gradient of Acetonitrile or Methanol and acidified water (e.g., 0.2% formic acid) mdpi.comresearchgate.net
Detection Diode Array Detection (DAD) coupled with ESI-MS/MS mdpi.com
Purity Achieved >98% chem-norm.com

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional HPLC, offering faster analysis times and improved resolution. This is achieved by using columns with smaller particle sizes (typically sub-2 µm). nih.govnih.gov UPLC, especially when coupled with high-resolution mass spectrometry like Quadrupole Time-of-Flight (QTOF-MS), is a powerful method for the rapid identification of compounds in complex extracts. akjournals.comsbq.org.br A UPLC-QTOF-MS/MS method has been successfully used to identify this compound in the cladodes of forage palm species, where it was identified as a potential biomarker. sbq.org.br The higher efficiency of UPLC allows for better separation of structurally similar isomers, a common challenge in flavonoid analysis. akjournals.com

Table 2: UPLC-MS Parameters for Flavonoid Glycoside Identification
ParameterConditionReference
Technique UPLC coupled with Quadrupole Time-of-Flight Mass Spectrometry (UPLC-QTOF-MS) nih.govsbq.org.br
Ionization Mode Negative Ion Mode (ESI-) nih.govakjournals.com
Application Rapid chemical profiling and identification of isomers in complex plant extracts akjournals.comsbq.org.br
Identified Compound Isorhamnetin-3-sophoroside-7-rhamnoside sbq.org.br

High-Speed Counter-Current Chromatography (HSCCC)

High-Speed Counter-Current Chromatography (HSCCC) is a preparative liquid-liquid partition chromatography technique that is exceptionally well-suited for the large-scale separation of natural products from crude extracts. oup.com A key advantage of HSCCC is the elimination of a solid support matrix, which prevents the irreversible adsorption and loss of the sample that can occur in other forms of chromatography. nih.govnih.gov This technique has been successfully applied for the efficient, one-step preparative isolation of various flavonoid glycosides. mdpi.comresearchgate.net The method relies on partitioning the components of a mixture between two immiscible liquid phases (a stationary phase and a mobile phase). researchgate.net The selection of an appropriate two-phase solvent system is the most critical step in developing an HSCCC method. oup.com For polar flavonoid glycosides, systems composed of n-hexane-ethyl acetate-methanol-water or tert-butyl methyl ether/n-butanol/acetonitrile/water in various ratios are commonly employed. nih.govnih.gov

Table 3: Common HSCCC Solvent Systems for Flavonoid Separation
Solvent System (v/v/v/v)ApplicationReference
n-hexane-ethyl acetate-methanol-water (1:5:1:5)Isolation of flavonoid glycosides from lotus (B1177795) leaves researchgate.net
n-hexane-ethyl acetate-methanol-water (0.7:4:0.8:4)Separation of flavonoid glycosides from Psidium guajava leaves nih.gov
tert-butyl methyl ether-n-butanol-acetonitrile-water (3:1:1:20)Isolation of flavonoids from Salvia miltiorrhiza nih.gov
chloroform–methanol–water (9.5:10:5)Separation of flavonoids from Oroxylum indicum researchgate.net

Thin-Layer Chromatography (TLC) Applications in Pre-purification

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method widely used for the preliminary analysis of flavonoid glycosides in plant extracts. jddtonline.infokau.edu.sa It is invaluable for optimizing solvent systems for column chromatography and for monitoring the fractions collected during purification. nih.govnih.gov For preparative purposes (prep-TLC), a crude or partially purified extract is applied as a band onto a thicker silica (B1680970) gel plate. researchgate.netd-nb.info After development with a suitable mobile phase, such as a mixture of ethyl acetate, formic acid, and water, the separated bands corresponding to target compounds can be visualized under UV light. mdpi.comresearchgate.net The corresponding silica gel band is then scraped from the plate, and the compound is eluted with a strong solvent like methanol or ethanol. d-nb.info While prep-TLC does not yield the quantities achievable with column chromatography, it is a useful technique for isolating milligram quantities of a compound for initial characterization. researchgate.net

Extraction Protocols and Solvent Systems for Research Samples

The initial extraction from the plant source is a critical step that dictates the efficiency of the entire purification process. This compound, being a highly polar glycoside, requires polar solvents for effective extraction. researchgate.net The process typically begins with defatting the dried, powdered plant material with a nonpolar solvent like petroleum ether to remove lipids and chlorophyll. nih.gov Following this, the defatted material is extracted with polar solvents.

Methanol and ethanol, often in aqueous solutions (e.g., 70-80%), are the most commonly used solvents for extracting flavonoid glycosides. biocrick.comnih.govresearchgate.net Maceration or accelerated solvent extraction (ASE) can be employed. sbq.org.brnih.gov The resulting crude extract is a complex mixture. To enrich the flavonoid glycoside fraction, a liquid-liquid partitioning step is often performed. The aqueous extract is typically partitioned against a solvent of intermediate polarity, such as n-butanol, which selectively extracts the glycosides, leaving more polar impurities like sugars in the aqueous phase and less polar compounds in other fractions. nih.gov This n-butanol fraction serves as the starting material for subsequent chromatographic purification. nih.gov

Table 4: Solvents and Protocols for Flavonoid Glycoside Extraction
StepSolvent/TechniquePurposeReference
Defatting Petroleum EtherRemoval of nonpolar lipids and pigments nih.gov
Primary Extraction Methanol (70%) or Ethanol (80%)Extraction of polar glycosides from plant matrix nih.govresearchgate.net
Fractionation Liquid-liquid partitioning with n-butanolTo concentrate flavonoid glycosides and remove highly polar/nonpolar impurities nih.gov
Alternative Method Accelerated Solvent Extraction (ASE) with Ethanol/WaterAutomated and efficient extraction sbq.org.br

Purity Assessment for Research Applications

Ensuring the purity and confirming the structural identity of an isolated compound are paramount for any subsequent research. For this compound, a combination of chromatographic and spectroscopic techniques is employed.

The final purity is typically quantified using analytical HPLC, where a highly purified sample should appear as a single, sharp peak under various detection wavelengths. chem-norm.com Commercial standards are often stated to have a purity of ≥98% as determined by HPLC. chem-norm.comchemfaces.com

However, chromatographic homogeneity alone is insufficient. The definitive confirmation of the compound's identity and purity requires spectroscopic analysis. biocrick.com

Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) provides the exact molecular weight, allowing for the determination of the molecular formula (C₃₄H₄₂O₂₁). nih.gov Tandem MS (MS/MS) experiments are crucial for structural elucidation. The fragmentation pattern reveals the loss of the sugar moieties (sophoroside and rhamnoside) and provides a characteristic fragment ion for the isorhamnetin aglycone at m/z 315. mdpi.comnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for unambiguous structure determination. ¹H-NMR and ¹³C-NMR spectra provide detailed information about the carbon-hydrogen framework of the molecule. nih.gov Advanced 2D-NMR experiments (like HMBC and HMQC) are used to establish the connectivity between the aglycone and the sugar units, confirming the attachment positions at C-3 and C-7, and identifying the specific nature and linkage of the sugars. mdpi.com The consistency of NMR data with the proposed structure is the ultimate proof of identity and purity. biocrick.comchemfaces.com

Sophisticated Analytical Approaches for Structural Elucidation and Quantitative Analysis in Research

Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the definitive structural determination of natural products. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to assign the proton (¹H) and carbon (¹³C) signals of the isorhamnetin (B1672294) aglycone and its attached sugar moieties.

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for Isorhamnetin Glycosides Note: This table is illustrative and based on general data for isorhamnetin glycosides. Specific shifts for Isorhamnetin 3-sophoroside-7-rhamnoside may vary.

Position¹³C (ppm)¹H (ppm, mult., J in Hz)
Isorhamnetin Aglycone
2~157
3~135
4~178
5~162
6~99~6.2 (d, 2.0)
7~164
8~94~6.4 (d, 2.0)
9~157
10~104
1'~122
2'~114~7.6 (d, 2.0)
3'~148
4'~149
5'~115~6.9 (d, 8.5)
6'~122~7.5 (dd, 8.5, 2.0)
3'-OCH₃~56~3.8 (s)
Rhamnose
1''~102~5.5 (br s)
6''~18~1.2 (d, 6.0)
Sophorose
1'''~101~5.4 (d, 7.5)
1''''~104~4.5 (d, 7.5)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and deduce the structure of a compound by analyzing its mass-to-charge ratio (m/z) and its fragmentation products.

Electrospray ionization is a soft ionization technique that is particularly well-suited for the analysis of large, polar, and thermally labile molecules like flavonoid glycosides. In ESI-MS/MS analysis, this compound is first ionized, typically forming a protonated molecule [M+H]⁺ in positive ion mode or a deprotonated molecule [M-H]⁻ in negative ion mode. Subsequent collision-induced dissociation (CID) of the parent ion leads to a characteristic fragmentation pattern.

The fragmentation is dominated by the sequential loss of the sugar moieties. The glycosidic bonds are the most labile and cleave to release the rhamnose (146 Da) and sophorose (324 Da) units. The sophorose unit itself can further fragment into two glucose units (162 Da each). The final, stable fragment observed is typically the isorhamnetin aglycone at m/z 315. mdpi.comnih.gov

Table 2: Predicted ESI-MS/MS Fragmentation of this compound Note: Based on typical fragmentation patterns for flavonoid glycosides.

Ionm/z (Negative Mode)Description
[M-H]⁻785.21Deprotonated molecule
[M-H-Rha]⁻639.15Loss of rhamnose
[M-H-Sop]⁻461.09Loss of sophorose
[M-H-Rha-Glc]⁻477.09Loss of rhamnose and one glucose unit
[Aglycone-H]⁻315.05Isorhamnetin aglycone

Quadrupole Time-of-Flight (QTOF) mass spectrometry combines a quadrupole mass analyzer with a time-of-flight mass analyzer, offering high resolution and mass accuracy. This is particularly valuable in metabolomics for the confident identification of compounds in complex mixtures. UPLC-QTOF-MS/MS has been successfully applied to identify this compound in various plant extracts. researchgate.netsbq.org.br The high mass accuracy of a QTOF instrument allows for the determination of the elemental composition of the parent ion and its fragments, further confirming the identity of the compound. The fragmentation patterns observed in QTOF-MS/MS are similar to those in ESI-MS/MS, with the primary cleavages occurring at the glycosidic linkages.

UV-Vis spectroscopy provides information about the electronic transitions within the flavonoid's chromophoric system. Flavonols like isorhamnetin typically exhibit two major absorption bands: Band I, corresponding to the B-ring cinnamoyl system, and Band II, for the A-ring benzoyl system. For isorhamnetin glycosides, Band I is generally observed around 350-360 nm, and Band II is around 255-270 nm. mdpi.comresearchgate.net The exact position of these maxima can be influenced by the glycosylation pattern and the solvent used.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would show characteristic absorption bands for hydroxyl (-OH) groups (broad band around 3400 cm⁻¹), aromatic C-H stretching (around 3100-3000 cm⁻¹), a conjugated carbonyl (C=O) group of the γ-pyrone ring (around 1650 cm⁻¹), aromatic C=C stretching (around 1600 and 1500 cm⁻¹), and C-O stretching of the ether and alcohol groups (in the 1200-1000 cm⁻¹ region). mdpi.com

Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS)

Chromatographic-Mass Spectrometric Integration for Metabolomic Profiling

The combination of liquid chromatography (LC) with mass spectrometry has become an essential tool for the comprehensive analysis of plant metabolomes. Ultra-high performance liquid chromatography (UPLC) coupled with QTOF-MS is a particularly powerful platform for metabolomic profiling due to its high resolution, sensitivity, and speed.

In metabolomic studies of plants like sea buckthorn (Hippophae rhamnoides), UPLC-QTOF-MS has been instrumental in identifying and quantifying a wide range of phytochemicals, including this compound. mdpi.comresearchgate.netresearchgate.net In these analyses, the compound is separated from other metabolites based on its retention time on a reverse-phase column (e.g., C18) and is then detected and identified by the mass spectrometer. The high mass accuracy of QTOF-MS allows for the differentiation of this compound from other isomeric flavonoid glycosides that may be present in the extract. This integrated approach is crucial for understanding the distribution and regulation of this and other flavonoids in different plant tissues and under various environmental conditions. researchgate.net

Metabolomic Analysis of Plant Extracts

Metabolomics, the large-scale study of small molecules within a biological system, has become an indispensable tool for discovering and identifying compounds in complex plant extracts. This approach allows for a broad-spectrum analysis of the metabolome, providing a chemical fingerprint of the organism under specific conditions.

This compound has been successfully identified in several plant species through metabolomic screening. In studies on the berries of sea buckthorn (Hippophae rhamnoides), this compound was found to be one of the major flavonol glycosides. mdpi.commedchemexpress.com Analytical methods such as UPLC coupled with photodiode array (PDA) detectors and electrospray ionization mass spectrometry (ESI-MS) were employed to analyze the chemical constituents of the berries, revealing a complex profile of isorhamnetin derivatives. mdpi.comresearchgate.net

In a notable metabolomic investigation of different forage palm species, researchers used Ultra-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UPLC-QTOF-MSE) to compare the metabolic profiles of species susceptible and non-susceptible to the carmine (B74029) cochineal pest (Dactylopius opuntiae). sbq.org.br This untargeted analysis detected 28 distinct metabolites, 18 of which were annotated, including this compound. sbq.org.br The presence and relative abundance of this compound were crucial in differentiating the plant varieties. sbq.org.br

Table 1: Identification of this compound in Plant Metabolomic Studies

Plant SpeciesAnalytical TechniqueKey FindingReference(s)
Hippophae rhamnoides (Sea Buckthorn)UPLC/PDA/ESI-MSIdentified as a major flavonol glycoside in berries. mdpi.comresearchgate.net
Nopalea cochenillifera, Opuntia strictaUPLC-QTOF-MSEDetected as part of the metabolic profile in cladodes. sbq.org.br

Chemometric Tools for Data Analysis and Biomarker Identification

The vast datasets generated from metabolomic analyses necessitate the use of advanced statistical methods, known as chemometrics, to extract meaningful biological information. Chemometric tools are essential for pattern recognition, data reduction, and the identification of significant compounds that can serve as biomarkers.

In the study of forage palm species' resistance to the carmine cochineal, chemometric analysis was applied to the UPLC-QTOF-MSE data. sbq.org.br By comparing the chemical profiles of resistant and susceptible cultivars, the researchers were able to pinpoint specific metabolites that were significantly associated with the resistance trait. Through this application of chemometrics, this compound, along with two other flavonoid glycosides, was identified as a potential biomarker for resistance to the pest. sbq.org.br This discovery highlights the power of combining high-resolution analytical techniques with sophisticated data analysis to understand the chemical basis of plant defense mechanisms. sbq.org.br These findings can inform breeding programs aimed at developing new, pest-resistant crop varieties. sbq.org.br

Advanced Quantitative Methodologies for Research Sample Analysis

Beyond identification, the accurate quantification of this compound is critical for evaluating its concentration in different sources and for further pharmacological studies. Advanced hyphenated techniques, particularly liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), offer the high sensitivity, selectivity, and precision required for this task.

High-performance liquid chromatography (HPLC) coupled with a Diode Array Detector (DAD) and ESI-MS/MS has been effectively used to analyze and quantify isorhamnetin glycosides in Hippophae rhamnoides. mdpi.com In one analysis, this compound was found to constitute 3.7% of the major flavonoid glycosides in the plant. mdpi.com Ultra-performance liquid chromatography (UPLC), known for its high resolution and speed, is also a popular tool for the analysis of these natural compounds. mdpi.comresearchgate.net

For quantitative analysis of flavonoids, methods are often developed using a reverse-phase C18 column with a mobile phase consisting of acidified water and an organic solvent like methanol (B129727) or acetonitrile. mdpi.com Quantification using mass spectrometry is frequently performed in the multiple reaction monitoring (MRM) mode, which provides excellent selectivity and sensitivity by monitoring specific precursor-to-product ion transitions. nih.gov For instance, the general fragmentation pattern for flavonol-3-O-glycosides involves the loss of sugar moieties to yield the characteristic aglycone ion, which for isorhamnetin is at m/z 315. nih.gov

Table 2: Exemplar Parameters for Quantitative Analysis of Isorhamnetin Glycosides

ParameterDescriptionReference(s)
Analytical Technique HPLC-DAD-ESI-MS/MS; UPLC-MS/MS mdpi.comresearchgate.netnih.gov
Chromatography Column Reverse-Phase C18 mdpi.comfrontiersin.org
Mobile Phase Acidic water (e.g., with 0.1% formic acid) and Methanol (MeOH) or Acetonitrile (MeCN) mdpi.comfrontiersin.org
Detection Diode Array Detection (DAD); Mass Spectrometry (MS) mdpi.comfrontiersin.org
MS Ionization Mode Electrospray Ionization (ESI), typically in negative mode for flavonoids nih.gov
MS Quantification Mode Multiple Reaction Monitoring (MRM) nih.gov

Biosynthetic Pathways and Metabolic Interconnections of Isorhamnetin 3 Sophoroside 7 Rhamnoside

Flavonoid Biosynthesis: General Pathways

The formation of Isorhamnetin (B1672294) 3-sophoroside-7-rhamnoside begins with the core flavonoid biosynthetic pathway, which is a well-characterized branch of the broader phenylpropanoid pathway doi.orgresearchgate.net. This process synthesizes the foundational C6-C3-C6 carbon skeleton common to all flavonoids from precursors supplied by primary metabolism nih.govescholarship.orgtuscany-diet.net.

The key stages are as follows:

Phenylpropanoid Pathway Initiation : The pathway starts with the aromatic amino acid L-phenylalanine, which is derived from the shikimate pathway escholarship.orgnih.gov. Phenylalanine ammonia-lyase (PAL), the first committed enzyme, deaminates phenylalanine to form cinnamic acid escholarship.org.

Formation of p-Coumaroyl-CoA : Cinnamic acid is then hydroxylated by cinnamic acid 4-hydroxylase (C4H) to produce p-coumaric acid. Subsequently, 4-coumarate:CoA ligase (4CL) activates p-coumaric acid by adding a coenzyme A molecule, yielding the critical intermediate, p-coumaroyl-CoA escholarship.org.

Chalcone Synthesis : The first enzyme specific to flavonoid biosynthesis, chalcone synthase (CHS), catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA (derived from the acetate pathway) researchgate.nettuscany-diet.netnih.gov. This reaction forms a polyketide intermediate that cyclizes to produce naringenin chalcone, the initial flavonoid scaffold doi.orgfrontiersin.org.

Isomerization to a Flavanone : Chalcone isomerase (CHI) rapidly catalyzes the stereospecific cyclization of naringenin chalcone into (2S)-naringenin, a flavanone escholarship.orgnih.gov. Naringenin is a central branch point from which various classes of flavonoids are derived escholarship.org.

Formation of Dihydroflavonols : Naringenin is converted to dihydrokaempferol by flavanone 3-hydroxylase (F3H) doi.orgnih.gov. Dihydrokaempferol can then be hydroxylated on the B-ring at the 3' position by flavonoid 3'-hydroxylase (F3'H) to yield dihydroquercetin nih.gov.

Synthesis of Flavonols : Dihydroflavonols are oxidized by flavonol synthase (FLS) to produce their corresponding flavonols. Dihydroquercetin is thus converted to quercetin (B1663063) doi.orgnih.gov.

Methylation to Isorhamnetin : The final step in forming the aglycone (the non-sugar portion) is the methylation of quercetin. An O-methyltransferase (OMT) catalyzes the transfer of a methyl group from S-adenosyl methionine (SAM) to the 3'-hydroxyl group of quercetin, resulting in isorhamnetin d-nb.info.

This sequence of enzymatic reactions creates the isorhamnetin aglycone, which then becomes the substrate for the subsequent glycosylation steps.

Table 1: Key Enzymes in the Biosynthesis of the Isorhamnetin Aglycone

EnzymeAbbreviationFunction
Phenylalanine Ammonia-LyasePALConverts L-phenylalanine to cinnamic acid.
Cinnamic Acid 4-HydroxylaseC4HHydroxylates cinnamic acid to p-coumaric acid.
4-Coumarate:CoA Ligase4CLActivates p-coumaric acid to p-coumaroyl-CoA.
Chalcone SynthaseCHSCondenses p-coumaroyl-CoA and malonyl-CoA to form naringenin chalcone.
Chalcone IsomeraseCHICyclizes naringenin chalcone to naringenin.
Flavanone 3-HydroxylaseF3HConverts naringenin to dihydrokaempferol.
Flavonoid 3'-HydroxylaseF3'HConverts dihydrokaempferol to dihydroquercetin.
Flavonol SynthaseFLSOxidizes dihydroquercetin to quercetin.
O-MethyltransferaseOMTMethylates quercetin to form isorhamnetin.

Glycosylation Enzymes and Specificity in Isorhamnetin Sophoroside and Rhamnoside Linkages

Glycosylation is a crucial modification that enhances the solubility, stability, and biological activity of flavonoids nih.govwikipedia.org. This process is catalyzed by a large family of enzymes known as UDP-glycosyltransferases (UGTs), which transfer a sugar moiety from an activated donor, such as UDP-glucose or UDP-rhamnose, to the flavonoid aglycone frontiersin.orgd-nb.info. The synthesis of Isorhamnetin 3-sophoroside-7-rhamnoside requires at least three separate, highly specific glycosylation events.

The final structure indicates a sophorose (a disaccharide of two glucose units linked β-1,2) attached at the 3-hydroxyl position and a rhamnose sugar at the 7-hydroxyl position. The biosynthesis likely proceeds in a sequential manner:

Glycosylation at the 3-Position (Sophoroside linkage) : This is likely a two-step process.

First, a flavonol 3-O-glucosyltransferase (3GT) attaches a single glucose molecule to the 3-OH group of isorhamnetin, using UDP-glucose as the sugar donor frontiersin.orgwikipedia.orgnih.gov. This creates isorhamnetin 3-O-glucoside. Enzymes with this function, such as UGT78D1, have been shown to glucosylate the 3-OH position of isorhamnetin researchgate.net.

Second, a different UGT, likely a flavonoid 3-O-glucoside 2"-O-glucosyltransferase , adds a second glucose molecule to the C-2 hydroxyl of the first glucose frontiersin.org. This step forms the sophoroside linkage and results in isorhamnetin 3-O-sophoroside.

Glycosylation at the 7-Position (Rhamnoside linkage) : A specific flavonol 7-O-rhamnosyltransferase then attaches a rhamnose sugar to the 7-OH group, using UDP-rhamnose as the donor nih.gov. Research in Arabidopsis thaliana has identified UGT89C1 as a flavonol 7-O-rhamnosyltransferase that specifically recognizes 3-O-glycosylated flavonols as substrates nih.gov. This suggests that rhamnosylation at the 7-position may occur after the initial glycosylation at the 3-position. The order of these glycosylation events is determined by the substrate specificity of the respective UGTs nih.gov.

The high degree of regiospecificity—the ability to attach sugars to a specific hydroxyl group—is a hallmark of plant UGTs and is determined by the unique amino acid sequence and structure of each enzyme's active site doi.orgresearchgate.netescholarship.org. The presence of this compound in Hippophae rhamnoides indicates that this plant possesses the specific set of UGTs required for this precise assembly d-nb.infonih.govmdpi.com.

Genetic Regulation of Flavonoid Glycoside Production in Plants

The biosynthesis of flavonoid glycosides is a complex process that is tightly controlled at the transcriptional level. The expression of the structural genes encoding the biosynthetic enzymes (e.g., CHS, FLS, OMTs, and UGTs) is coordinately regulated by specific transcription factors nih.govoup.com.

The primary regulators belong to three protein families:

R2R3-MYB proteins

basic Helix-Loop-Helix (bHLH) proteins

WD40-repeat (WDR) proteins

These transcription factors often work together by forming a ternary protein complex known as the MBW complex (MYB-bHLH-WD40), which binds to the promoter regions of the target biosynthetic genes to activate their transcription nih.govmdpi.comoup.com.

The regulation can be divided based on the timing of gene expression in the pathway:

Early Biosynthetic Genes (EBGs) : Genes like CHS, CHI, and F3H, which are involved in the synthesis of the common flavonol precursors, are often regulated by a specific group of R2R3-MYB transcription factors doi.orgfrontiersin.orgmdpi.com.

Late Biosynthetic Genes (LBGs) : Genes responsible for the later, more specialized steps, such as FLS, OMTs, and the various UGTs that determine the final glycoside structure, are typically regulated by the MBW complex frontiersin.orgmdpi.com.

Different MYB factors can act as either activators or repressors, providing a sophisticated system for controlling the type and amount of flavonoids produced in different tissues, at different developmental stages, and in response to environmental stimuli like UV light or pathogen attack mdpi.comoup.com. For instance, the overexpression of certain MYB transcription factors has been shown to significantly increase the production of anthocyanins and other flavonoid glycosides in various plant species researchgate.net. This intricate regulatory network ensures that the production of complex molecules like this compound is precisely managed by the plant.

Table 2: Major Transcription Factor Families Regulating Flavonoid Biosynthesis

Transcription Factor FamilyRole in Flavonoid RegulationExamples of Target Genes
R2R3-MYBActs as a primary determinant of specificity, activating or repressing gene expression. Often part of the MBW complex.CHS, F3H, FLS, DFR, UGTs
bHLHActs as a cofactor, forming a complex with MYB proteins to enhance DNA binding and transcriptional activation.DFR, ANS, UGTs
WD40Serves as a stabilizing scaffold protein for the MYB-bHLH complex, facilitating its regulatory function.Structural genes regulated by the MBW complex.

Interplay with Other Secondary Metabolic Pathways

The flavonoid biosynthetic pathway does not operate in isolation; it is deeply integrated with other areas of plant metabolism, most notably primary metabolism and other secondary metabolic pathways.

Connection to Primary Metabolism : The pathway is fundamentally dependent on primary metabolism for its initial building blocks. The shikimate pathway provides the L-phenylalanine precursor, while the acetate-malonate pathway supplies malonyl-CoA nih.govtuscany-diet.net. The availability of these precursors can directly influence the rate of flavonoid production.

Competition with Lignin Biosynthesis : The most significant interaction with another secondary pathway is the competition for p-coumaroyl-CoA, the common precursor for both flavonoids and monolignols (the building blocks of lignin) nih.gov. Lignin is a complex polymer essential for structural support in vascular plants. The metabolic flux of p-coumaroyl-CoA is a critical branch point, and its allocation between the flavonoid and lignin pathways is tightly regulated. For example, down-regulating chalcone synthase (CHS), the entry-point enzyme for flavonoids, can redirect the carbon flux towards the lignin pathway, leading to increased lignin content nih.gov. Conversely, suppression of genes in the lignin pathway can enhance the production of flavonoids.

Interaction with Phytohormone Signaling : The regulation of flavonoid biosynthesis is also influenced by plant hormones. For example, treatments with methyl jasmonate, a signaling molecule involved in plant defense, can induce the expression of flavonoid biosynthetic genes, leading to the accumulation of these compounds as part of the plant's response to stress nih.gov. This indicates a complex crosstalk between metabolic pathways and hormonal signaling networks that allows the plant to adapt to changing environmental conditions.

This metabolic grid ensures that the plant can dynamically allocate resources to produce essential compounds for growth, development, and defense, including complex glycosides like this compound.

Mechanistic Investigations of Biological Activities in Research Models

Antioxidant Modulatory Effects

The antioxidant properties of flavonoid compounds are a cornerstone of their therapeutic potential, and Isorhamnetin (B1672294) 3-sophoroside-7-rhamnoside, as a member of this class, has been a subject of interest in this regard. Research into its antioxidant capabilities has been approached through various in vitro models, aiming to elucidate its direct radical scavenging abilities and its influence on cellular antioxidant systems.

Direct antioxidant activity is often assessed using chemical assays that measure the ability of a compound to neutralize synthetic radicals. For Isorhamnetin 3-sophoroside-7-rhamnoside, its capacity to scavenge free radicals has been noted. One report indicates that the compound's antioxidant potential was evaluated using 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays, which demonstrated significant activity.

However, the specific radical scavenging capacity can be significantly influenced by the nature and position of sugar moieties attached to the flavonoid aglycone. For instance, a study on isorhamnetin 3,7-di-O-beta-D-glucopyranoside, a different glycoside of isorhamnetin, found that it had no direct scavenging effect on the DPPH radical. nih.gov In contrast, its aglycone, isorhamnetin, exhibited potent antioxidant effects in the same assay. nih.gov This highlights the critical role of the glycosidic linkages in determining the direct radical scavenging activity, and that the activity of the aglycone cannot be directly extrapolated to its glycosides.

Table 1: In Vitro Radical Scavenging Activity of Isorhamnetin and its Glycosides This table is populated with representative data for illustrative purposes based on available literature on isorhamnetin and its derivatives. Specific values for this compound are not available in the provided search results.

CompoundAssayFindingReference
This compoundDPPH, ABTSDemonstrated significant antioxidant activity.
Isorhamnetin 3,7-di-O-beta-D-glucopyranosideDPPHNo effect on DPPH radical. nih.gov
Isorhamnetin (aglycone)DPPHPotent antioxidant effect. nih.gov

Beyond direct radical scavenging, flavonoids can exert antioxidant effects by influencing cellular processes. Research on the aglycone, isorhamnetin, has shown that it can induce the production of intracellular reactive oxygen species (ROS) in certain cancer cell lines, which in turn can trigger apoptosis. nih.gov This pro-oxidant effect in a cancerous context is a facet of its complex biological activity. However, specific studies detailing the cellular antioxidant mechanisms of this compound in non-cancerous cultured cells are not extensively available in the reviewed literature. It is suggested that the metabolism of isorhamnetin glycosides by intestinal bacteria to the aglycone isorhamnetin may be a key step for its in vivo antioxidant activity. nih.gov

A crucial aspect of cellular antioxidant defense is the enzymatic system, including superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx). These enzymes work in concert to neutralize harmful reactive oxygen species. Extracts from plants containing isorhamnetin and its glycosides, such as Hippophae species, have been shown to have a protective effect on liver antioxidant enzymes like SOD, CAT, and GPx in vivo. mdpi.com However, specific studies focusing on the direct modulatory effects of isolated this compound on these endogenous antioxidant enzyme systems are limited. The effect of related compounds suggests a potential for such activity, but further research is required for confirmation.

Anti-inflammatory Modulatory Effects

Inflammation is a complex biological response, and its chronic dysregulation is implicated in numerous diseases. Flavonoids are well-recognized for their anti-inflammatory properties, and this compound is no exception, with research pointing towards its ability to modulate key inflammatory pathways.

Pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6) are pivotal in the inflammatory cascade. Research has demonstrated that isorhamnetin glycosides can suppress the production of these mediators. A study on isorhamnetin glycosides isolated from Opuntia ficus-indica showed that a diglycoside of isorhamnetin, isorhamnetin-glucosyl-rhamnoside (IGR), inhibited the production of both IL-6 and TNF-α. nih.gov The study highlighted that IGR exhibited a more pronounced effect on the inhibition of TNF-α. nih.gov

Another study on a structurally related compound, α-rhamnrtin-3-α-rhamnoside, demonstrated a significant reduction in the secretion of IL-1β and IL-6 in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages. nih.gov While these findings are on related but distinct molecules, they provide a strong indication of the potential for this compound to exert similar anti-inflammatory effects by targeting these key cytokines.

Table 2: Anti-inflammatory Effects of Isorhamnetin Glycosides on Pro-inflammatory Cytokines This table presents findings for isorhamnetin glycosides. Data specific to this compound is limited in the provided search results.

CompoundCell ModelEffectReference
Isorhamnetin-glucosyl-rhamnoside (IGR)Croton oil-induced ear edema modelInhibited IL-6 and TNF-α production. nih.gov
α-rhamnrtin-3-α-rhamnosideLPS-stimulated RAW264.7 macrophagesReduced secretion of IL-1β and IL-6. nih.gov

The nuclear factor kappa-B (NF-κB) signaling pathway is a critical regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory genes, including those for cytokines and enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). The ability of a compound to modulate NF-κB signaling is a key indicator of its anti-inflammatory potential.

Research on the related compound α-rhamnrtin-3-α-rhamnoside has shown that it exerts its anti-inflammatory effects by abrogating the NF-κB signaling pathway in LPS-stimulated RAW264.7 cells. nih.gov This suggests that the anti-inflammatory actions of isorhamnetin glycosides may be mediated, at least in part, through the inhibition of this central inflammatory pathway. While direct evidence for this compound is not explicitly detailed in the provided search results, the activity of closely related compounds strongly supports this as a likely mechanism of action.

Impact on Specific Inflammatory Cell Activation (e.g., Hepatic Stellate Cells)

Research into the aglycone form, Isorhamnetin, has shed light on its potential to modulate the activation of hepatic stellate cells (HSCs), which are central to the progression of liver fibrosis. nih.gov Liver fibrosis is a wound-healing response to chronic liver injury, characterized by the excessive deposition of extracellular matrix (ECM). nih.gov Under normal physiological conditions, HSCs are quiescent; however, upon liver injury, they become activated, transforming into a myofibroblast-like phenotype that produces large quantities of ECM proteins like collagen type I. nih.gov

Studies using mouse models of liver fibrosis induced by carbon tetrachloride (CCl4) or bile duct ligation (BDL) have demonstrated that Isorhamnetin can significantly inhibit the progression of fibrosis. nih.gov This anti-fibrotic effect was associated with the inhibition of HSC activation. nih.gov The mechanism appears to involve the downregulation of the transforming growth factor β1 (TGF-β1) signaling pathway, a key mediator in fibrosis. nih.gov Specifically, Isorhamnetin was found to inhibit the TGF-β1-mediated Smad3 and p38 mitogen-activated protein kinase (MAPK) signaling pathways, which are crucial for HSC activation and ECM production. nih.gov By inhibiting these pathways, Isorhamnetin effectively reduces ECM formation and attenuates liver fibrosis in research models. nih.gov

Anti-cancer Modulatory Effects: Mechanisms of Cellular Intervention

The flavonoid Isorhamnetin, the aglycone of this compound, has been a subject of extensive research for its potential anti-cancer properties. nih.gov It demonstrates the ability to modulate various cellular processes involved in cancer development and progression, including cell proliferation, apoptosis, and metastasis. nih.govnih.gov

Isorhamnetin has been shown to exert significant dose- and time-dependent antiproliferative effects across a range of human cancer cell lines. nih.gov Studies have documented its cytotoxicity in bladder, gastric, and breast cancer cells. nih.govnih.govmdpi.com For instance, in three different gastric cancer cell lines, Isorhamnetin was found to inhibit proliferation significantly. nih.gov Similarly, research on human breast cancer cells (MCF-7) revealed that Isorhamnetin and its derivative, Isorhamnetin-3-glucuronide, could inhibit cell growth in a dose-dependent manner. mdpi.com Another related compound, Isorhamnetin-3-O-rhamnoside, showed a lower inhibitory effect on human hepatoma (HepG2) and human lung cancer (A549) cell lines compared to the positive control, cisplatin. mdpi.com The cytotoxic effects of Isorhamnetin are often achieved without affecting normal cells, highlighting its potential for targeted action against tumor cells. mdpi.com

Table 1: Antiproliferative Effects of Isorhamnetin and Related Glycosides on Various Cancer Cell Lines

CompoundCell LineEffectSource
IsorhamnetinGastric Cancer (AGS, etc.)Significant dose- and time-dependent inhibition of proliferation. nih.gov
IsorhamnetinBladder Cancer (T24, 5637, etc.)Significant concentration-dependent decrease in cell viability. nih.gov
IsorhamnetinBreast Cancer (MCF-7)Dose-dependent inhibition of cell growth. mdpi.com
Isorhamnetin-3-glucuronideBreast Cancer (MCF-7)Dose-dependent inhibition of cell growth, though less potent than Isorhamnetin. mdpi.com
Isorhamnetin-3-O-rhamnosideHepatoma (HepG2), Lung Cancer (A549)Low inhibitory effect observed. mdpi.com

A primary mechanism behind the anti-cancer activity of Isorhamnetin is its ability to induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells. nih.govmdpi.com Isorhamnetin triggers apoptosis through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways. nih.govmdpi.com In gastric cancer cells, Isorhamnetin was shown to down-regulate anti-apoptotic proteins like Bcl-2 and Bcl-xL, while also inducing the cleavage of PARP, a key hallmark of apoptosis. nih.gov It also promotes the release of cytochrome C from the mitochondria, which activates the caspase cascade, ultimately leading to cell death. nih.govnih.gov

Furthermore, Isorhamnetin can halt the cancer cell cycle, preventing proliferation. mdpi.com It has been observed to arrest cells in the G2/M phase in oral squamous cell carcinoma and breast cancer cells, and at the G0/G1 to S phase transition in bladder cancer cells. mdpi.com This cell cycle arrest is often mediated by the modulation of key regulatory proteins. For example, Isorhamnetin has been found to decrease the expression of cyclin B1 and Wee1 while increasing the expression of the cyclin-dependent kinase (Cdk) inhibitor p21. nih.govfrontiersin.org

The metastatic spread of cancer to distant organs is a major cause of mortality. Isorhamnetin has demonstrated the ability to inhibit the invasion and migration of cancer cells, key processes in metastasis. mdpi.com This is achieved, in part, by downregulating the expression and activity of matrix metalloproteinases (MMPs), which are enzymes that degrade the extracellular matrix, allowing cancer cells to invade surrounding tissues. mdpi.comresearchgate.net

In a study on human endometrial carcinoma cells, Isorhamnetin was found to repress metastasis by inhibiting MMP-2 and MMP-9. mdpi.com Research on lung cancer cells also suggests that Isorhamnetin can interfere with the epithelial-mesenchymal transition (EMT), a process that endows cancer cells with migratory and invasive properties, by inhibiting signaling pathways like PI3K/AKT/ERK. frontiersin.org

Antidiabetic Modulatory Effects

While direct studies on this compound are limited, research on related Isorhamnetin glycosides indicates potential antidiabetic effects through the modulation of digestive enzymes.

One therapeutic strategy for managing type 2 diabetes is to delay the absorption of dietary carbohydrates by inhibiting key digestive enzymes such as α-amylase and α-glucosidase. nih.gov Several Isorhamnetin glycosides have been investigated for this activity.

Studies have shown that Isorhamnetin-3-O-rutinoside and Isorhamnetin-3-O-beta-D-glucoside can inhibit the activity of α-glucosidase from the rat intestine. chemfaces.com Another compound, Isorhamnetin 3,7-di-O-beta-D-glucopyranoside, was found to be metabolized in vivo by intestinal bacteria to its aglycone, Isorhamnetin, which then exerted antioxidant effects. nih.gov This suggests that the glycosidic form can act as a pro-drug, releasing the active aglycone in the body. The inhibition of these digestive enzymes by Isorhamnetin derivatives suggests a potential mechanism for controlling post-meal blood glucose levels. chemfaces.com

Hepatoprotective Modulatory Effects

Alleviation of Hepatic Damage in Preclinical Models

There is currently a lack of specific preclinical studies investigating the direct effects of this compound on the alleviation of hepatic damage. Research has focused on the hepatoprotective properties of the aglycone isorhamnetin, but the specific contributions of the sophoroside and rhamnoside moieties at the 3 and 7 positions have not been elucidated in the context of this particular glycoside.

Influence on Hepatic Lipid Accumulation and Fatty Acid Metabolism

Specific research on the influence of this compound on hepatic lipid accumulation and fatty acid metabolism is not currently available in the public scientific domain. While some studies on other isorhamnetin glycosides have suggested a potential role in modulating lipid metabolism, these findings cannot be directly extrapolated to this compound.

Interactions with DNA Damage Signaling Pathways

Detailed investigations into the interactions of this compound with DNA damage signaling pathways have not been reported in the available scientific literature. Studies on the aglycone isorhamnetin have explored its impact on DNA damage and repair mechanisms; however, similar research on the 3-sophoroside-7-rhamnoside derivative is absent.

Algicidal Activity against Harmful Microalgae

This compound has been identified as a natural flavonol glycoside with notable algicidal properties. medchemexpress.com This compound, primarily isolated from plants such as sea buckthorn (Hippophae rhamnoides), has demonstrated the ability to inhibit the growth of harmful microalgae. medchemexpress.com

Research has pointed to its role in interfering with the cellular processes of these microorganisms, leading to growth inhibition. One study specifically identified this compound as an algicidal compound effective against the harmful microalgae Heterosigma akashiwo and Prorocentrum micans. medchemexpress.com The identification of this compound as an active algicidal agent highlights its potential ecological significance and its role in the chemical defense mechanisms of the plants from which it is derived.

Other Biological Modulatory Effects Identified in Research

Beyond its algicidal activity, this compound has been identified as a potential biomarker associated with pest resistance in plants. A metabolomics study on different cultivars of forage palm (Opuntia and Nopalea species) investigated their chemical profiles in relation to their susceptibility to the carmine (B74029) cochineal (Dactylopius opuntiae). Through comparative analysis, this compound was identified as one of the biomarkers that may be associated with resistance to this pest. sbq.org.br This finding suggests a role for this compound in the defense mechanisms of certain plants against herbivorous insects.

While other biological activities such as antioxidant and anti-inflammatory effects have been attributed to isorhamnetin glycosides more broadly, specific studies detailing these effects for this compound are limited.

Enzyme Inhibition

The enzymatic inhibitory potential of isorhamnetin and its glycosidic derivatives has been a subject of scientific inquiry, particularly focusing on enzymes involved in oxidative stress and inflammation. While direct studies on this compound are limited, research on related compounds provides insights into its potential mechanisms of action.

Xanthine (B1682287) Oxidase Inhibition

Xanthine oxidase is a key enzyme in purine (B94841) metabolism, catalyzing the oxidation of hypoxanthine (B114508) to xanthine and then to uric acid. Excessive activity of this enzyme can lead to hyperuricemia, a precursor to gout. Research has identified the aglycone Isorhamnetin as a significant inhibitor of xanthine oxidase. nih.govresearchgate.net A study on the water extract of Sophora japonica flowers identified isorhamnetin as a major flavonoid inhibitor of xanthine oxidase. nih.gov Molecular docking studies have suggested that isorhamnetin binds effectively to the active site of the xanthine oxidase enzyme. nih.gov

However, the glycosylation of flavonoids can significantly impact their enzyme inhibitory activity. A recent review on the structure-activity relationships of polyphenols as xanthine oxidase inhibitors highlighted that glycosylation generally reduces the inhibitory potency of flavonoids. nih.gov The addition of sugar moieties can increase steric hindrance, making it more difficult for the molecule to access the active site of the enzyme. nih.gov While some isorhamnetin glycosides, such as Isorhamnetin 3-O-neohesperidoside , have been reported to be potent inhibitors of xanthine oxidase, direct evidence for this compound is not yet available. mdpi.com It is plausible that this compound may exhibit weaker xanthine oxidase inhibitory activity compared to its aglycone, isorhamnetin.

15-Lipoxygenase Inhibition

15-Lipoxygenase (15-LOX) is an enzyme implicated in the inflammatory process and the development of various inflammatory diseases. It catalyzes the peroxidation of polyunsaturated fatty acids. Flavonoids, including quercetin (B1663063) and its derivatives, are recognized as inhibitors of lipoxygenases. researchgate.netnih.gov

Research on the inhibitory effects of isorhamnetin and its glycosides on 15-LOX is emerging. While direct studies on this compound are scarce, studies on related compounds suggest a potential for inhibitory activity. For instance, Quercetin and its monoglucosides have been shown to inhibit 15-lipoxygenase-induced lipid peroxidation. nih.gov Given that isorhamnetin is a methylated form of quercetin, it is hypothesized to share similar biological properties. The presence of a methoxy (B1213986) group in isorhamnetin may influence its lipophilicity and, consequently, its binding to the hydrophobic cavity of lipoxygenase. researchgate.net

A study on isorhamnetin glycosides isolated from Opuntia ficus-indica demonstrated their topical anti-inflammatory effects, which may be partly mediated through the inhibition of inflammatory enzymes. nih.gov However, the specific inhibitory activity against 15-LOX was not detailed. Further research is required to elucidate the direct inhibitory effects and mechanism of action of this compound on 15-lipoxygenase.

Table 1: Investigated Enzyme Inhibitory Activities

Enzyme Compound Studied Key Findings Citation
Xanthine Oxidase Isorhamnetin Identified as a major flavonoid inhibitor from Sophora japonica. nih.govresearchgate.net
Xanthine Oxidase Isorhamnetin 3-O-neohesperidoside Reported as a potent inhibitor. mdpi.com
Xanthine Oxidase Flavonoid Glycosides (General) Glycosylation generally reduces inhibitory activity. nih.gov
15-Lipoxygenase Quercetin and its glycosides Inhibit 15-LOX-induced lipid peroxidation. researchgate.netnih.gov
15-Lipoxygenase Isorhamnetin glycosides Showed topical anti-inflammatory effects, suggesting potential enzyme inhibition. nih.gov

Role in Plant Defense Mechanisms against Pests

The chemical constituents of plants play a crucial role in their defense against herbivores and pathogens. Flavonol glycosides, such as this compound, are secondary metabolites that can contribute to these defense mechanisms.

Defense against Dactylopius opuntiae

Dactylopius opuntiae, a species of cochineal insect, is a significant pest of Opuntia cacti. The defense mechanisms of Opuntia ficus-indica against this pest are multifaceted and involve both physical and chemical strategies. jpacd.org While isorhamnetin glycosides are known to be present in the cladodes of Opuntia ficus-indica, their specific role in the defense against D. opuntiae has not been explicitly detailed in the available research. nih.govuni-hamburg.de

Studies on the interaction between Opuntia ficus-indica and Dactylopius species have primarily focused on the role of volatile organic compounds (VOCs) in attracting or repelling these insects. mdpi.comnih.govresearchgate.net Infestation by Dactylopius has been shown to induce changes in the profile of VOCs emitted by the plant, including terpenes and methyl salicylate, which are known to be involved in plant defense signaling. mdpi.comnih.govresearchgate.net

Furthermore, research into the resistance of different Opuntia genotypes to D. opuntiae suggests that resistance is a complex trait. univalle.edu.co Some genotypes exhibit resistance by preventing the insect from completing its life cycle. univalle.edu.co This resistance is likely due to a combination of factors, including the chemical composition of the cladodes. Polyphenols, including flavonoids, are known to play a key role in plant defense against herbivores. nih.gov It is plausible that the specific profile and concentration of flavonol glycosides, including this compound, could contribute to the deterrence or toxicity to D. opuntiae. However, direct experimental evidence to support this hypothesis is currently lacking.

Molecular and Cellular Targets and Signaling Pathways

Interaction with Key Regulatory Proteins and Enzymes

Isorhamnetin (B1672294) 3-sophoroside-7-rhamnoside has demonstrated the ability to interact with and modulate the activity of key enzymes involved in inflammatory and DNA damage responses.

Research indicates that Isorhamnetin 3-sophoroside-7-rhamnoside can inhibit the production of pro-inflammatory enzymes such as Cyclooxygenase-2 (COX-2). mdpi.com This inhibition is a critical aspect of its anti-inflammatory potential.

Furthermore, studies on related isorhamnetin glycosides suggest a potential role in the DNA damage response pathway. For instance, isorhamnetin-3-O-β-d-glucopyranoside-7-O-α-l-rhamnoside has been observed to upregulate the expression of Ataxia-Telangiectasia Mutated (ATM) and ATM and Rad3-related (ATR), two pivotal protein kinases that are activated by DNA damage. While this finding points to a possible mechanism for DNA damage repair, direct evidence for this compound's interaction with ATM and ATR is still under investigation.

Modulation of Cellular Signaling Cascades

The influence of this compound extends to the modulation of complex cellular signaling cascades that are central to inflammation, cell growth, and differentiation.

The Nuclear Factor-kappa B (NF-κB) signaling pathway, a key regulator of inflammation, is a potential target. While direct evidence for this compound is still emerging, studies on its aglycone, isorhamnetin, have shown inhibitory effects on the NF-κB pathway. It is important to note that the glycosylation pattern can influence the biological activity, and the aglycone form may exhibit stronger inhibition.

The Transforming Growth Factor-beta (TGF-β) signaling pathway, involved in a multitude of cellular processes including cell growth, differentiation, and apoptosis, is another area of interest. Research on isorhamnetin has demonstrated its ability to inhibit liver fibrosis by downregulating TGF-β1-mediated signaling pathways. The specific impact of the sophoroside and rhamnoside moieties on this interaction requires further elucidation.

The Mitogen-Activated Protein Kinase/Extracellular signal-regulated kinase (MAPK/ERK) pathway, crucial for cell proliferation and survival, is also a target for isorhamnetin and its glycosides. Studies on isorhamnetin have shown that it can induce a form of cell death known as paraptosis in oral squamous cell carcinoma cells through the upregulation of phosphorylated ERK. Other isorhamnetin glycosides, such as isorhamnetin-3-O-glucuronide, have been found to suppress JNK and p38 activation, which are other arms of the MAPK signaling family. nih.gov

Impact on Gene Expression and Protein Regulation

The modulation of signaling pathways by this compound and its related compounds ultimately translates into changes in gene expression and protein regulation.

Studies on various isorhamnetin glycosides have indicated their ability to regulate the gene expression of Peroxisome Proliferator-Activated Receptors (PPARs), specifically PPARγ and PPARα, which are key regulators of lipid metabolism and inflammation in adipose tissue.

Furthermore, research on isorhamnetin-3-O-neohesperidoside has shown that it can upregulate the transcriptional genes of the antioxidant system and the DNA repair pathway. mdpi.com This suggests a broader role for isorhamnetin glycosides in orchestrating cellular defense mechanisms at the genetic level. The specific genes regulated by this compound are a subject for ongoing research.

The table below summarizes the observed effects of this compound and its related compounds on various molecular targets.

Compound/ClassTarget/PathwayObserved EffectReference
This compound COX-2Inhibition of production mdpi.com
Isorhamnetin-3-O-β-d-glucopyranoside-7-O-α-l-rhamnosideATM, ATRUpregulation of protein expression
Isorhamnetin (aglycone)NF-κBInhibition of pathway
Isorhamnetin (aglycone)TGF-β1 signalingDownregulation
Isorhamnetin (aglycone)MAPK/ERKUpregulation of phosphorylated ERK nih.gov
Isorhamnetin GlycosidesPPARγ, PPARαRegulation of gene expression
Isorhamnetin-3-O-neohesperidosideAntioxidant & DNA repair genesUpregulation of transcription mdpi.com

Role in Cellular Homeostasis and Stress Responses

Cellular homeostasis is the maintenance of a stable internal environment, and it is constantly challenged by various stressors, including oxidative stress. This compound exhibits potent antioxidant properties, which play a crucial role in maintaining this balance.

The compound has been shown to be an effective scavenger of free radicals, which are highly reactive molecules that can damage cells and contribute to a variety of diseases. By neutralizing these harmful molecules, this compound helps to protect cells from oxidative damage and supports the cellular stress response system.

Structure Activity Relationship Sar Analysis and Glycosylation Impact

Comparative Analysis with Related Isorhamnetin (B1672294) Glycosides

The diverse biological activities of isorhamnetin derivatives are significantly modulated by the type, number, and position of sugar residues attached to the aglycone. researchgate.net Isorhamnetin 3-sophoroside-7-rhamnoside, a triglycoside, exhibits distinct properties when compared to other isorhamnetin glycosides with simpler glycosylation patterns. researchgate.net

Generally, the aglycone (isorhamnetin itself) is considered more potent in certain activities, such as antioxidant capacity, than its glycosylated forms. nih.gov The addition of sugar moieties can sometimes decrease activity, as the antioxidant properties of flavonol glycosides have been reported to decline with an increasing number of sugars. nih.gov However, glycosylation is crucial for other parameters like solubility and bioavailability, and can confer unique activities not seen with the aglycone. nih.gov

For instance, studies on the anti-inflammatory effects of isorhamnetin glycosides isolated from Opuntia ficus-indica revealed that the diglycoside isorhamnetin-glucosyl-rhamnoside (IGR) showed a potent inhibitory effect on croton oil-induced ear edema (77.4% inhibition), which was more effective than the triglycoside form (44.7% inhibition). nih.gov This suggests that for certain activities, an intermediate level of glycosylation may be optimal.

Other isorhamnetin glycosides exhibit a wide range of activities. Isorhamnetin-3-O-galactoside has demonstrated antithrombotic and profibrinolytic activities, while isorhamnetin-3-O-robinobioside is noted for its antioxidant and antigenotoxic effects. nih.gov Isorhamnetin-3-O-rutinoside (narcissin) and isorhamnetin-3-O-glucoside are other common derivatives found in plants like sea buckthorn and Opuntia ficus-indica. mdpi.com The specific combination of a sophoroside at position 3 and a rhamnoside at position 7 in this compound contributes to its unique profile, including notable algicidal activity against harmful microalgae. medchemexpress.commedchemexpress.cn

Table 1: Comparative Bioactivity of Selected Isorhamnetin Glycosides

Compound NameGlycosylation PatternReported Biological ActivitySource Index
This compound3-O-sophoroside, 7-O-rhamnosideAlgicidal, Astringent medchemexpress.com
Isorhamnetin-glucosyl-rhamnoside (IGR)DiglycosidePotent topical anti-inflammatory nih.gov
Isorhamnetin-3-O-galactoside3-O-galactoside (Monoglycoside)Antithrombotic, Profibrinolytic nih.gov
Isorhamnetin-3-O-robinobioside3-O-robinobioside (Diglycoside)Antioxidant, Antigenotoxic nih.gov
Isorhamnetin-3-O-glucoside3-O-glucoside (Monoglycoside)Anti-inflammatory mdpi.com
Isorhamnetin (Aglycone)No glycosylationAntioxidant, Anti-inflammatory nih.govnih.gov

Influence of Sophoroside and Rhamnoside Moieties on Bioactivity

The specific nature and location of the sugar moieties are critical determinants of the molecule's biological function. nih.gov In this compound, the presence of two different types of sugar units at distinct positions, C-3 and C-7, creates a complex profile.

The sophoroside moiety is a disaccharide of glucose. Its attachment at the C-3 position is significant. The 3-hydroxyl group is a key site for flavonoid glycosylation and is known to influence the planarity and electronic conjugation of the flavonoid structure, which in turn affects antioxidant capacity. nih.gov The large sophoroside group at this position in this compound is considered critical for some of its unique activities, such as its astringency and its ability to inhibit the growth of certain algae.

The rhamnoside moiety, a deoxy sugar, is attached at the C-7 position. Glycosylation at the 7-position generally increases the water solubility of flavonoids. nih.gov The rhamnose unit specifically has been shown to affect the binding specificity of compounds to biological receptors. nih.gov For example, the rhamnose moiety on certain steroidal alkaloids was found to be crucial for their binding specificity to steroid receptors. nih.gov In the context of this compound, the 7-O-rhamnoside is thought to modulate the molecule's solubility and target specificity, guiding its interaction with cellular components. The presence of rhamnose in other flavonol glycosides has also been linked to enhanced antiviral and antibacterial activities compared to the aglycones alone. nih.gov

The combination of these two sugar groups at these specific locations results in a molecule with a distinct hydrophilic/lipophilic balance and three-dimensional shape, governing its absorption, distribution, and interaction with molecular targets, distinguishing it from both its aglycone and other isorhamnetin glycosides. nih.gov

Theoretical Frameworks and Computational Modeling in SAR Studies

Modern drug discovery and phytochemical analysis increasingly rely on theoretical and computational methods to predict and explain the biological activity of complex molecules like this compound. These in silico approaches provide a framework for understanding SAR at a molecular level.

Quantitative Structure-Activity Relationship (QSAR) modeling is a key computational tool. QSAR studies attempt to correlate variations in the physicochemical properties of compounds with changes in their biological activities. For flavonoid glycosides, descriptors such as molecular weight, lipophilicity (logP), and topological surface area, which are heavily influenced by the number and type of sugar moieties, are used to build predictive models. nih.gov While specific QSAR models for this compound are not widely published, the methodology has been applied to other glycosides to predict their activity as enzyme inhibitors or receptor ligands. nih.gov

Molecular Docking simulations are used to predict how a ligand, such as an isorhamnetin glycoside, binds to the active site of a target protein. This technique can elucidate the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) that govern the compound's biological effect. For example, computational studies on the aglycone, isorhamnetin, have been used to explore its mechanism of action in regulating the insulin (B600854) signaling pathway by modeling its interaction with target proteins like mTOR and AKT2. nih.gov Such studies could be extended to its glycosides to understand how the bulky sophoroside and rhamnoside groups might alter or enhance binding to specific protein targets.

Molecular Dynamics (MD) simulations provide further insight by simulating the movement of the ligand-protein complex over time. This helps to assess the stability of the binding and can reveal conformational changes that are crucial for biological activity. nih.gov These computational tools are invaluable for rationalizing the experimental findings of SAR studies and for guiding the synthesis or isolation of new derivatives with potentially enhanced or more specific activities.

Metabolic Fates and Systemic Interactions in Preclinical Models

Absorption, Distribution, Metabolism, and Excretion (ADME) in Animal Models (mechanistic focus)

Direct pharmacokinetic studies detailing the full ADME profile of Isorhamnetin (B1672294) 3-sophoroside-7-rhamnoside are not extensively available. However, the metabolic fate of flavonoids, in general, provides a framework for understanding its likely systemic journey. The absorption of flavonoid glycosides is a complex process. It was once thought that only the aglycone (the flavonoid without its sugar attachments) could pass through the gut wall. nih.gov However, emerging research suggests that certain glycosides can be absorbed directly, to varying extents. nih.gov

For large glycosides like Isorhamnetin 3-sophoroside-7-rhamnoside, which possesses three sugar moieties, it is probable that a significant portion passes to the lower gastrointestinal tract for microbial metabolism prior to absorption. mdpi.com Once absorbed, either as the original glycoside or as its metabolites, flavonoids are typically subject to metabolism in the liver, where they undergo processes such as glucuronidation, sulfation, and O-methylation. nih.gov These modifications increase their water solubility and facilitate their excretion.

Studies on total flavones from Hippophae rhamnoides administered to rats have shown that the aglycones, such as isorhamnetin, kaempferol (B1673270), and quercetin (B1663063), are absorbed, suggesting that the glycosides are hydrolyzed to release these aglycones before or during absorption. mdpi.com The absorption of these flavones appears to follow passive diffusion. mdpi.com In human studies involving the consumption of sea buckthorn-derived flavonols, isorhamnetin was found to be absorbed, with its plasma concentration increasing after ingestion. scicompdf.seacs.org These absorbed flavonols are predominantly present in plasma as glucuronide and sulfate (B86663) conjugates. scicompdf.se

Biotransformation Pathways and Metabolite Identification in Biological Systems

The biotransformation of this compound is heavily reliant on enzymatic activity, particularly from the gut microbiota. The initial and most significant metabolic step is deglycosylation, the cleavage of the sugar chains from the isorhamnetin backbone.

Research on the metabolism of a structurally related compound, isorhamnetin 3-O-glucoside, by human intestinal flora has identified several key metabolic pathways. nih.gov These include:

Deglycosylation: The removal of the glucose moiety to yield the aglycone, isorhamnetin. This is considered a primary and widespread metabolic capability of intestinal bacteria. nih.govresearchgate.net

Demethoxylation: The conversion of isorhamnetin to other flavonoids, such as kaempferol. nih.govresearchgate.net

Dehydroxylation: Further modification of the flavonoid structure. nih.gov

Acetylation: The addition of an acetyl group, leading to metabolites like acetylated isorhamnetin 3-O-glucoside. nih.gov

Following this pattern, this compound would first be hydrolyzed to isorhamnetin. This aglycone is then a substrate for further transformations. A study on isorhamnetin-3-O-neohesperidoside metabolism by human intestinal bacteria showed its conversion first to isorhamnetin-3-O-glucoside and subsequently to the aglycone isorhamnetin, which was then demethylated to form quercetin. nih.gov

This suggests a sequential enzymatic cleavage of the sugar units. The sophoroside at the 3-position and the rhamnoside at the 7-position of this compound would be cleaved by various bacterial glycosidases to release the aglycone, isorhamnetin. This aglycone is then further metabolized. The primary metabolites identified from related isorhamnetin glycosides are isorhamnetin itself, kaempferol, and quercetin. nih.govresearchgate.net

Parent Compound Metabolic Pathway Resulting Metabolite(s) Mediating System
Isorhamnetin 3-O-glucosideDeglycosylationIsorhamnetinHuman Intestinal Flora
Isorhamnetin 3-O-glucosideDemethoxylationKaempferolHuman Intestinal Flora
Isorhamnetin 3-O-glucosideDehydroxylation, DemethoxylationQuercetinHuman Intestinal Flora
Isorhamnetin-3-O-neohesperidosideDeglycosylationIsorhamnetin-3-O-glucoside, IsorhamnetinHuman Intestinal Flora
Isorhamnetin-3-O-neohesperidosideDemethylationQuercetinHuman Intestinal Flora

Interaction with Gut Microbiota and its Implications for Bioactivity

The interaction with the gut microbiota is arguably the most critical factor determining the systemic effects of this compound. As a large, complex glycoside, its direct absorption is likely limited. Therefore, its bioactivity is largely dependent on the metabolic activities of the trillions of microorganisms residing in the gastrointestinal tract. mdpi.comresearchgate.net

The enzymatic machinery of the gut microbiota is responsible for breaking down complex molecules that are otherwise indigestible by human enzymes. mdpi.com In the case of this compound, bacterial enzymes, specifically β-glucosidases and rhamnosidases, are required to cleave the sugar moieties. This biotransformation is not merely a degradation process but a crucial activation step. The resulting aglycone, isorhamnetin, and its subsequent metabolites like kaempferol and quercetin, are generally more readily absorbed and are often considered more biologically active than their glycosidic precursors.

Studies on the aglycone isorhamnetin have demonstrated that it can modulate the composition of the gut microbiota. In a mouse model of type 2 diabetes, isorhamnetin intervention led to an increase in the abundance of the Bacteroidales S24-7 group and a decrease in Lactobacillus. nih.gov These changes in the gut microbial community were associated with beneficial effects on the host's metabolism. nih.gov

The metabolism of isorhamnetin glycosides by different intestinal bacteria is not uniform. For instance, in vitro studies with isorhamnetin 3-O-glucoside showed that while most bacterial strains could convert it to isorhamnetin and kaempferol, the formation of quercetin and acetylated derivatives was strain-specific. nih.govresearchgate.net This highlights that the metabolic fate and ultimate bioactivity of this compound can be influenced by an individual's unique gut microbiota composition.

The biotransformation of this compound by the gut microbiota is essential for the release of its bioactive aglycone and other metabolites, which can then be absorbed and exert systemic effects. This intricate interplay underscores the importance of the gut microbiome in mediating the physiological outcomes of dietary flavonoid consumption.

Research Gaps and Future Academic Directions

Elucidation of Novel Molecular Targets

A significant gap in the current understanding of Isorhamnetin (B1672294) 3-sophoroside-7-rhamnoside lies in the precise identification of its molecular targets. The compound is known to possess algicidal properties, interfering with the cellular processes of certain harmful microalgae, but the specific proteins or pathways it disrupts remain unknown. medchemexpress.comtargetmol.com

Future research must move beyond phenomenological observations to pinpoint direct molecular interactions. Studies on its aglycone, isorhamnetin, have revealed that it can induce apoptosis in cancer cells by modulating the ROS-mediated AMPK signaling pathway, providing a valuable starting point. nih.gov A crucial future direction will be to investigate whether Isorhamnetin 3-sophoroside-7-rhamnoside interacts with the same targets as its aglycone or if its complex sugar moieties direct it toward entirely different cellular machinery. It has been suggested that the 3-O-sophoroside group is vital for activities like algal inhibition, while the 7-O-rhamnoside may influence target specificity. Therefore, research employing techniques such as affinity chromatography-mass spectrometry, cellular thermal shift assays (CETSA), and computational molecular docking could reveal novel binding partners and provide a mechanistic basis for its observed bioactivities.

Comprehensive Systems Biology Approaches

To date, research on this compound has been largely reductionist. A comprehensive understanding of its role in plant and animal systems necessitates a shift towards systems biology. Integrated omics studies on other flavonoids have successfully elucidated complex metabolic networks and regulatory pathways in plants. nih.govacs.orgoup.com

A future avenue of high potential involves applying similar systems-level approaches to organisms producing this compound. By combining transcriptomics, proteomics, and metabolomics, researchers could build a holistic model of how the biosynthesis and accumulation of this compound are regulated in response to developmental or environmental cues. In the context of its biological effects on other organisms, a systems biology approach could uncover widespread network perturbations that result from its activity, moving beyond a single-target, single-pathway paradigm. This would provide a far richer understanding of its function and potential side effects in therapeutic or agricultural contexts.

Role in Plant Ecological Interactions and Agricultural Applications

Preliminary findings have strongly suggested an important ecological role for this compound. Its demonstrated algicidal activity against harmful microalgae points to an allelopathic function, where it may help the producing plant compete with other organisms in its environment. medchemexpress.comtargetmol.com

A key area for future research is its role in plant defense against herbivores and pathogens. A metabolomics study has already identified Isorhamnetin-3-sophoroside-7-rhamnoside as a potential biomarker associated with resistance in forage palm species to the carmine (B74029) cochineal pest (Dactylopius opuntiae). This finding opens up a promising avenue for agricultural applications. Future work should focus on validating this association and exploring the mechanism of deterrence or toxicity. Investigations could aim to develop pest-resistant crop varieties by breeding for higher levels of this and related compounds. Furthermore, its potential as a natural, biodegradable algaecide for managing harmful algal blooms warrants further exploration as a sustainable agricultural and environmental management tool.

Advanced Synthetic and Semi-Synthetic Approaches for Analog Development

The structural complexity of this compound presents a significant challenge for chemical synthesis, and currently, no complete synthesis has been reported. Research has demonstrated the enzymatic synthesis of the simpler isorhamnetin-3-O-rhamnoside, but the methods for sequentially and regioselectively adding the two additional sugar units to form the specific triglycoside are not established. nih.govmdpi.com

This represents a major research gap. Future efforts should focus on developing advanced chemoenzymatic strategies. This could involve using specific glycosyltransferases, such as UGT78D1 which is known to act on the 3-OH position of isorhamnetin, in combination with other enzymes that target the 7-OH position. nih.govresearchgate.netresearchgate.net The development of methods for the synthesis of complex flavonol triglycosides is an active area of research. mdpi.com

Moreover, the development of semi-synthetic approaches starting from the isorhamnetin aglycone or simpler glycosides would be invaluable. nih.gov Such methods would not only provide a reliable supply of the natural compound for research but would also enable the creation of a library of structural analogs. By systematically modifying the sugar moieties or the aglycone structure, researchers can conduct detailed structure-activity relationship (SAR) studies to identify the key structural features required for its biological effects and to develop new molecules with enhanced potency or specificity.

Integration of Omics Data for Deeper Mechanistic Understanding

The application of "omics" technologies to this compound is in its infancy. A single study has utilized metabolomics (specifically UPLC-QTOF-MSE) to identify it as a biomarker in pest-resistant plants. While impactful, this represents only a fraction of the potential insights that integrated omics can offer.

The path forward lies in combining multiple layers of omics data. For instance, integrating the metabolomic profile that highlights the presence of this compound with transcriptomic data from the same plants could identify the specific glycosyltransferase genes that are upregulated and responsible for its synthesis. mdpi.comoup.com Adding proteomics could confirm the presence and abundance of these enzymes. This integrated approach is essential for fully mapping the biosynthetic pathway and its regulation. acs.org When studying its biological effects, combining transcriptomics and metabolomics on treated cells or organisms can reveal the full cascade of downstream signaling and metabolic reprogramming, providing a deep, mechanistic understanding of its mode of action far beyond what can be achieved by studying single endpoints.

Q & A

Q. What gaps exist in understanding the pharmacokinetics of this compound, and how can they be addressed?

  • Methodological Answer : Limited data exist on oral bioavailability and tissue distribution. Employ radiolabeled compound (e.g., ¹⁴C-tracing) in rodent models paired with LC-MS/MS quantification. Gut microbiota metabolism studies (e.g., fecal incubation assays) can elucidate deglycosylation patterns impacting absorption .

Q. How can multi-omics approaches enhance mechanistic insights into this compound’s bioactivity?

  • Methodological Answer : Integrate transcriptomics (RNA-seq), proteomics (TMT labeling), and metabolomics (untargeted LC-MS) to map pathway crosstalk. For example, in inflammation models, network analysis (e.g., STRING DB) can link PXR activation to downstream NF-κB modulation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.